![molecular formula C8H6BrNO B13549180 [Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
[Bromo(isocyanato)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bromo(isocyanato)methyl]benzene is an organic compound characterized by the presence of a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the bromination of toluene to form benzyl bromide, which can then be reacted with phosgene to introduce the isocyanate group . The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride or ferric bromide for the bromination step .
Industrial Production Methods
Industrial production of [Bromo(isocyanato)methyl]benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[Bromo(isocyanato)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium hydroxide, typically in polar aprotic solvents like acetone or dimethyl sulfoxide.
Addition Reactions: Reagents such as primary amines or alcohols are used, often in the presence of a catalyst or under mild heating.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition: Products include urea derivatives when reacted with amines and carbamates when reacted with alcohols.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[Bromo(isocyanato)methyl]benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials due to its reactive isocyanate group.
Biological Research: It is used in the modification of biomolecules and the development of bioactive compounds.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mécanisme D'action
The mechanism of action of [Bromo(isocyanato)methyl]benzene involves the reactivity of its functional groups:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the isocyanate group.
Phenyl Isocyanate: Contains an isocyanate group attached directly to the benzene ring but lacks the bromine and methyl groups.
Toluene: A simple methyl-substituted benzene without the bromine and isocyanate groups.
Uniqueness
[Bromo(isocyanato)methyl]benzene is unique due to the presence of both a bromine atom and an isocyanate group on the same molecule. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
[bromo(isocyanato)methyl]benzene |
InChI |
InChI=1S/C8H6BrNO/c9-8(10-6-11)7-4-2-1-3-5-7/h1-5,8H |
Clé InChI |
MBFCELOJKCZINL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(N=C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


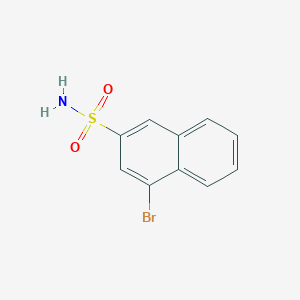

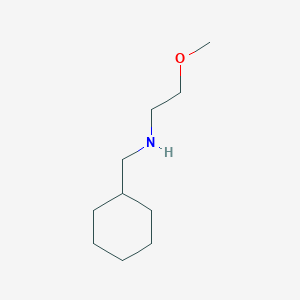
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
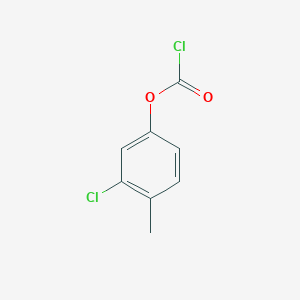
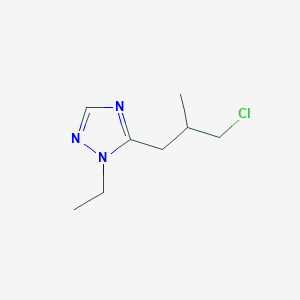

![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
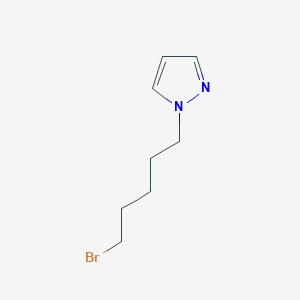

![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
